3-[(3,5-Dimethylphenyl)amino]propanenitrile
Description
Properties
IUPAC Name |
3-(3,5-dimethylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8,13H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDRTJKHFRBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957441 | |
| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36034-62-5 | |
| Record name | MLS000756292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Infrared (IR) spectroscopy of 3-[(3,5-Dimethylphenyl)amino]propanenitrile
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-[(3,5-Dimethylphenyl)amino]propanenitrile
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-[(3,5-Dimethylphenyl)amino]propanenitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the characterization of this molecule. We will explore the expected vibrational frequencies of its key functional groups—the secondary aromatic amine, the nitrile, and the substituted aromatic ring—and present a detailed experimental protocol for acquiring a high-fidelity spectrum. The guide culminates in a discussion on spectral interpretation and the potential applications of this analytical technique in quality control and structural elucidation.
Introduction: The Molecule and the Method
3-[(3,5-Dimethylphenyl)amino]propanenitrile is a bifunctional molecule containing a secondary aromatic amine and a nitrile group. The aromatic moiety is a 3,5-disubstituted xylene ring, providing a rigid scaffold, while the aminopropanenitrile portion introduces flexibility and a key polar functional group. Understanding the structural integrity and purity of such compounds is paramount in research and pharmaceutical development.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies.[1] This results in a unique spectral "fingerprint" that allows for the identification of functional groups and the confirmation of molecular structure. The position, intensity, and shape of absorption bands in an IR spectrum provide a wealth of information about the molecule's chemical architecture.[2]
Theoretical IR Spectral Analysis
The infrared spectrum of 3-[(3,5-Dimethylphenyl)amino]propanenitrile can be predicted by dissecting the molecule into its constituent functional groups and analyzing their characteristic vibrational modes.
The Nitrile Group (C≡N)
The most distinct and diagnostically useful feature in the spectrum is expected from the carbon-nitrogen triple bond of the nitrile group.
-
C≡N Stretching Vibration: This vibration gives rise to a sharp, strong absorption band. For saturated aliphatic nitriles, this peak typically appears around 2250 cm⁻¹.[3] While conjugation can lower this frequency, the propanenitrile chain in the target molecule insulates the C≡N bond from the aromatic ring's π-system. Therefore, the absorption is expected in the 2260-2240 cm⁻¹ region.[4][5] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the highly polarized C≡N bond.
The Secondary Aromatic Amine Group (Ar-NH-R)
The secondary amine linked to the dimethylphenyl group presents several characteristic bands.
-
N-H Stretching: Secondary amines exhibit a single, moderately intense N-H stretching band, as they possess only one N-H bond.[6] This peak is typically found in the 3500-3300 cm⁻¹ region.[7][8] Its position can be influenced by hydrogen bonding; in concentrated samples, this peak may broaden and shift to a lower wavenumber.[7]
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-C-N) is expected to produce a strong band in the 1350-1250 cm⁻¹ range.[6][7] This is at a higher frequency compared to aliphatic C-N bonds due to the increased bond strength from the sp² hybridized aromatic carbon.[8]
-
N-H Bending: An out-of-plane N-H bending, or "wagging," vibration is also characteristic of secondary amines and typically appears as a broad band between 750-700 cm⁻¹ .[9]
The 3,5-Disubstituted Aromatic Ring
The dimethylphenyl ring contributes several key absorptions.
-
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10] These peaks are usually of weak to medium intensity.
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches produce a series of characteristic sharp peaks of variable intensity in the 1620-1450 cm⁻¹ region.[11]
-
C-H Out-of-Plane (OOP) Bending: These vibrations are highly diagnostic of the substitution pattern on the aromatic ring. For a 1,3,5-trisubstituted ring (as in this molecule), strong absorption bands are expected in the 900-800 cm⁻¹ region.
Alkyl Moieties (Methyl and Methylene Groups)
The aliphatic portions of the molecule—the two methyl groups on the ring and the ethylene bridge—will also be visible.
-
Aliphatic C-H Stretching: These occur just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range, and are usually sharp and of medium-to-strong intensity.[10]
-
CH₂ and CH₃ Bending: Methylene (CH₂) scissoring vibrations appear around 1470-1450 cm⁻¹ , while methyl (CH₃) symmetric and asymmetric bending vibrations are found near 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.[11]
Summary of Expected Absorption Bands
The following table summarizes the key diagnostic peaks anticipated in the IR spectrum of 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
| Expected Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 3300 | N-H Stretch | Secondary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak |
| 2980 - 2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium |
| 2260 - 2240 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1620 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium |
| 1470 - 1450 | CH₂ Scissoring Bend | Alkyl Chain | Medium |
| 1375 | CH₃ Symmetric Bend | Methyl Groups | Medium |
| 1350 - 1250 | Ar-C-N Stretch | Aromatic Amine | Strong |
| 900 - 800 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring | Strong |
| 750 - 700 | N-H Wag | Secondary Amine | Medium, Broad |
Visualization of Key Molecular Vibrations
The following diagram illustrates the molecular structure and highlights the bonds responsible for the primary diagnostic peaks in the IR spectrum.
Caption: Key vibrational modes for 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol outlines a standard procedure for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. ATR is chosen for its simplicity, requiring minimal sample preparation for liquid or solid samples.
5.1. Instrument Preparation
-
Power On: Ensure the FTIR spectrometer and its associated computer are powered on and have been allowed to stabilize for at least 30 minutes.
-
Accessory Installation: Confirm that the ATR accessory (e.g., a single-bounce diamond ATR) is correctly installed in the sample compartment.
-
Software Initialization: Launch the instrument control software.
5.2. Background Collection (Self-Validating Step)
-
Causality: A background spectrum is crucial to ratio out the absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself. This ensures that the final spectrum contains only information from the sample.
-
Clean Crystal: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire Background: In the software, initiate a "Collect Background" scan. The typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Verification: The resulting background spectrum should be a relatively flat line with visible peaks for atmospheric CO₂ (~2350 cm⁻¹) and water.
5.3. Sample Analysis
-
Sample Application: Place a small amount of the 3-[(3,5-Dimethylphenyl)amino]propanenitrile sample directly onto the center of the ATR crystal. If the sample is a solid, use the ATR's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Expertise Insight: Insufficient contact is a common source of poor-quality spectra with low signal intensity. The pressure should be firm but not excessive to avoid damaging the crystal.
-
-
Acquire Sample Spectrum: Initiate the sample scan using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample interferogram against the stored background interferogram to produce the final absorbance or transmittance spectrum.
-
Data Processing: Perform any necessary baseline corrections or smoothing as required. Label the significant peaks with their corresponding wavenumbers.
5.4. Cleaning
-
Retract Arm: Release the pressure arm.
-
Remove Sample: Carefully remove the bulk of the sample from the crystal.
-
Final Clean: Clean the crystal thoroughly with a solvent-moistened, lint-free wipe as described in step 5.2.1 to prepare for the next sample.
Applications in Research and Drug Development
-
Structural Verification: The primary application is the rapid confirmation of the molecule's identity by matching the obtained spectrum to the expected absorption bands. The presence of the sharp C≡N peak and the secondary amine N-H stretch are key confirmatory signals.
-
Purity Assessment: IR spectroscopy can be used to detect impurities. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ would indicate the absence of significant water or alcohol impurities. The absence of a strong C=O band around 1700 cm⁻¹ would rule out contamination from starting materials used in certain synthetic routes.
-
Reaction Monitoring: In the synthesis of this compound, IR can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time or by analyzing aliquots.
-
Polymorph and Salt Form Screening: In drug development, different crystalline forms (polymorphs) or salt forms of a molecule will exhibit unique IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). FTIR is a critical tool for identifying and differentiating these forms, which can have significant impacts on a drug's stability, solubility, and bioavailability.
References
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017). Nitriles IR Spectra and alkenes. YouTube. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
University of Calgary. IR: amines. [Link]
-
Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. ResearchGate. [Link]
-
JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
National Institute of Standards and Technology. Propanenitrile - NIST WebBook. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
National Institute of Standards and Technology. Benzenamine, 3,5-dimethyl- - NIST WebBook. [Link]
-
National Institute of Standards and Technology. Propanenitrile. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]
-
PubChem, National Center for Biotechnology Information. 3,5-Dimethylaniline. [Link]
-
Palacký University Olomouc. IR – spectroscopy part I. [Link]
-
Webb, L. J., et al. (2019). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PubMed Central. [Link]
-
AIP Publishing. (2016). Ultraviolet relaxation dynamics of aniline, N,N-dimethylaniline and 3,5-dimethylaniline at 250 nm. [Link]
-
PubMed Central. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
-
MDPI. (2020). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]
-
SpringerLink. (2007). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]
-
Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 5. 3-[(2-Aminophenyl)(methyl)amino]propanenitrile|CAS 1019459-59-6 [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wikieducator.org [wikieducator.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
An In-depth Technical Guide to 3-[(3,5-Dimethylphenyl)amino]propanenitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this and structurally related molecules.
Introduction: The Significance of the Aminopropanenitrile Scaffold
The 3-aminopropanenitrile scaffold is a key structural motif in medicinal chemistry. The presence of a basic amino group and a polar nitrile functionality imparts a unique combination of physicochemical properties that are often sought in the design of bioactive molecules. The nitrile group, in particular, is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The aromatic substitution pattern, in this case, the 3,5-dimethylphenyl group, plays a crucial role in modulating the lipophilicity, steric bulk, and electronic properties of the molecule, which in turn can significantly impact its biological activity and metabolic stability.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. The following sections detail the known and predicted properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
Physical Properties
Table 1: Physical and Chemical Properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile
| Property | Value | Source |
| CAS Number | 36034-62-5 | [2][3] |
| Molecular Formula | C₁₁H₁₄N₂ | [2][3] |
| Molecular Weight | 174.25 g/mol | [2][3] |
| Physical State | Not explicitly reported; likely a high-boiling liquid or low-melting solid. | Inferred from related compounds |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents. | Inferred from related compounds[1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
The IR spectrum of 3-[(3,5-Dimethylphenyl)amino]propanenitrile is expected to exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration. For analogous compounds, this peak typically appears around 2240 cm⁻¹.[4] Other significant peaks would include N-H stretching vibrations for the secondary amine and C-H stretching vibrations for the alkyl and aromatic moieties.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. Based on data from similar anilinopropanenitrile derivatives, the following chemical shifts can be predicted:[4]
-
¹H NMR:
-
Protons of the two methyl groups on the phenyl ring.
-
Aromatic protons of the 3,5-dimethylphenyl group.
-
Methylene protons (CH₂) adjacent to the amine and the nitrile group.
-
A broad singlet for the N-H proton of the secondary amine.
-
-
¹³C NMR:
-
A signal for the nitrile carbon (C≡N).
-
Signals for the carbons of the 3,5-dimethylphenyl ring.
-
Signals for the two methyl carbons.
-
Signals for the two methylene carbons of the propanenitrile chain.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 174.25.
Synthesis and Reactivity
The synthesis of 3-[(3,5-Dimethylphenyl)amino]propanenitrile can be achieved through several synthetic routes, with the aza-Michael addition being a prominent and efficient method.
Synthesis via Aza-Michael Addition
The most direct and atom-economical approach for the synthesis of 3-[(3,5-Dimethylphenyl)amino]propanenitrile is the aza-Michael addition of 3,5-dimethylaniline to acrylonitrile. This reaction involves the nucleophilic addition of the secondary amine to the electron-deficient double bond of acrylonitrile.
Caption: Synthetic pathway for 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
Experimental Protocol: General Procedure for Aza-Michael Addition
This protocol is a generalized procedure based on the synthesis of similar anilinopropanenitriles. Optimization of reaction conditions may be necessary for this specific substrate.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylaniline (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or neat).
-
Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.0-1.2 equivalents) dropwise at room temperature. The reaction can be exothermic, so controlled addition is recommended.
-
Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O) or a base (e.g., triethylamine) can significantly accelerate the reaction rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
Chemical Reactivity
The chemical reactivity of 3-[(3,5-Dimethylphenyl)amino]propanenitrile is primarily dictated by the secondary amine and the nitrile functional groups.
-
N-Alkylation and N-Acylation: The secondary amine can undergo further alkylation or acylation reactions to introduce additional substituents.
-
Reactions of the Nitrile Group: The nitrile group is susceptible to a variety of transformations:
Caption: Key reactions of the nitrile group.
Potential Applications in Drug Discovery and Development
While specific biological activities of 3-[(3,5-Dimethylphenyl)amino]propanenitrile have not been extensively reported, its structural features suggest potential for exploration in various therapeutic areas. The aminopropanenitrile moiety is present in a number of compounds investigated for their biological effects.
The introduction of the 3,5-dimethylphenyl group can enhance binding to hydrophobic pockets within biological targets. The secondary amine provides a site for hydrogen bonding and salt formation, which can be crucial for drug-receptor interactions and for improving aqueous solubility. The nitrile group, as a polar and metabolically stable functional group, can contribute to the overall pharmacokinetic profile of a molecule.
Researchers can utilize 3-[(3,5-Dimethylphenyl)amino]propanenitrile as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, the reduction of the nitrile to a primary amine would yield a diamine that could be further functionalized to create ligands for various receptors or enzymes.
Safety and Handling
3-[(3,5-Dimethylphenyl)amino]propanenitrile is classified as an irritant.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-[(3,5-Dimethylphenyl)amino]propanenitrile is a valuable chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a general synthetic protocol, and an outline of its potential reactivity and applications. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential.
References
-
ChemBK. 3-(dimethylamino)propanenitrile. [Link]
-
PubChem. 3-(Methylnitrosoamino)propanenitrile. [Link]
-
NIST. Propanenitrile, 3-(dimethylamino)-. [Link]
-
PubChem. 3-((3-(Dimethylamino)propyl)amino)propanenitrile. [Link]
-
MDPI. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
Sources
- 1. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 4. 3-[(2-Aminophenyl)(methyl)amino]propanenitrile|CAS 1019459-59-6 [benchchem.com]
- 5. mhlw.go.jp [mhlw.go.jp]
Methodological & Application
Purification techniques for 3-[(3,5-Dimethylphenyl)amino]propanenitrile
An In-Depth Guide to the Purification of 3-[(3,5-Dimethylphenyl)amino]propanenitrile
Introduction: The Rationale for Purity
3-[(3,5-Dimethylphenyl)amino]propanenitrile is a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its molecular architecture, featuring a secondary aromatic amine and a polar nitrile group, presents unique challenges and opportunities for purification. The presence of unreacted starting materials, catalysts, or side-products can significantly impede subsequent reaction steps, reduce yields, and introduce undesirable contaminants into the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven purification strategies tailored to the specific physicochemical properties of this compound. We will delve into the causality behind methodological choices, offering detailed protocols that ensure high purity and batch-to-batch consistency.
Part 1: Physicochemical and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Properties
While specific experimental data for 3-[(3,5-Dimethylphenyl)amino]propanenitrile is not widely published, we can deduce its key properties from its structure, which dictates its behavior in various separation systems.
| Property | Estimated Value / Characteristic | Rationale & Implication for Purification |
| Molecular Formula | C₁₂H₁₆N₂ | - |
| Molecular Weight | 188.27 g/mol | Influences diffusion and chromatographic behavior. |
| Physical State | Likely a high-boiling liquid or low-melting solid | The boiling point is expected to be high (>200 °C at atm. pressure) due to the molecular weight and polar functional groups capable of hydrogen bonding.[1][2] Vacuum distillation is a potential but challenging option.[3] |
| Polarity | Moderately Polar | The nitrile group (C≡N) is highly polar, and the secondary amine (-NH-) can act as a hydrogen bond donor and acceptor. The dimethylphenyl group provides non-polar character. This dual nature makes it soluble in a range of organic solvents but also amenable to aqueous manipulation via pH adjustment. |
| Basicity (pKa) | Estimated pKa of conjugate acid ~4-5 | The secondary aromatic amine is basic and can be protonated by acids to form a water-soluble salt. This is the cornerstone of purification by acid-base liquid-liquid extraction.[4][5] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH). Sparingly soluble in non-polar solvents (hexanes). Poorly soluble in neutral water, but soluble in acidic aqueous solutions as the ammonium salt. | Solvent selection is critical for both chromatography and crystallization. The ability to move the compound between immiscible organic and aqueous phases by changing pH is a powerful purification tool.[4] |
Common Synthetic Route and Potential Impurities
The most common synthesis is the Michael addition of 3,5-dimethylaniline to acrylonitrile. This informs the impurity profile we must address.
Caption: Likely synthesis and resulting crude mixture components.
-
Unreacted 3,5-Dimethylaniline: A basic impurity with similar polarity to the product, making it a key separation challenge.
-
Unreacted Acrylonitrile: Volatile and can be partially removed under vacuum, but can also polymerize.
-
Catalyst Residues: Acidic or basic catalysts used in the reaction.
-
Side-Products: Polyacrylonitrile (a solid polymer) or bis-addition products where two acrylonitrile molecules react with the aniline nitrogen.
Part 2: Purification Methodologies & Protocols
Based on the compound profile, a multi-step approach is often most effective. A primary bulk purification using liquid-liquid extraction can be followed by a high-resolution technique like column chromatography or crystallization for final polishing.
Method 1: pH-Mediated Liquid-Liquid Extraction (LLE)
Principle: This technique leverages the basicity of the secondary amine. By treating an organic solution of the crude product with aqueous acid, the target amine is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic and neutral impurities behind in the organic layer. The aqueous layer is then isolated, basified to regenerate the neutral amine, and the pure product is re-extracted into a fresh organic solvent. This is an excellent first-pass technique for removing non-basic impurities.[4][5][6][7]
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Protocol: LLE Purification
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) (200 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate fully. The protonated amine product will be in the lower aqueous layer (if using DCM) or the lower aqueous layer (verify densities, but HCl solution is denser than EtOAc). Drain and collect the aqueous layer.
-
Back-Extraction (Optional but Recommended): To ensure complete recovery, wash the remaining organic layer with a fresh portion of 1 M HCl (50 mL). Combine this second aqueous wash with the first.
-
Discard Organic Layer: The initial organic layer, containing neutral impurities, can now be discarded.
-
Basification: Place the combined acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). The neutral amine may precipitate or form an oily layer.
-
Product Extraction: Transfer the basified mixture back to a clean separatory funnel. Extract the regenerated amine product with three portions of fresh EtOAc or DCM (3 x 100 mL).
-
Final Wash & Dry: Combine the organic extracts. Wash once with saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
Method 2: Flash Column Chromatography
Principle: Chromatography is essential for separating the target compound from structurally similar impurities, such as the unreacted 3,5-dimethylaniline. Due to the basic nature of the product, standard silica gel can cause significant peak tailing and even product degradation due to its acidic surface silanol groups. This can be overcome by modifying the mobile phase or using an alternative stationary phase.[8]
Protocol: Amine-Modified Normal-Phase Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent System Development:
-
Causality: To prevent peak tailing, a small amount of a basic modifier is added to the eluent. Triethylamine (TEA) is a common choice as it competes with the product for binding to the acidic sites on the silica, allowing the product to travel more smoothly down the column.[8]
-
Procedure: Using Thin Layer Chromatography (TLC), find a solvent system that gives good separation and a target Rf value of ~0.3. Start with a mixture like 80:20 Hexane:EtOAc. Add 0.5-1% TEA to the eluent mixture.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system (e.g., 90:10:1 Hexane:EtOAc:TEA).
-
Sample Loading: Dissolve the partially purified product from the LLE step in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (visualized by UV light or an appropriate stain like permanganate).
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure. The TEA is volatile and will co-evaporate.
Alternative Chromatographic Techniques
| Technique | Principle | When to Use | Reference |
| Alumina Chromatography | Alumina is a basic or neutral stationary phase, which minimizes the strong acid-base interactions seen with silica. | Excellent alternative to silica for purifying basic compounds, often providing better peak shapes without additives. | |
| Reversed-Phase (C18) HPLC | Separation is based on hydrophobicity. The stationary phase is non-polar (C18) and the mobile phase is polar (e.g., Acetonitrile/Water). | Useful for high-purity applications or for compounds that are difficult to separate by normal-phase. Buffers or additives (like TEA or formic acid) may be needed to control ionization and improve peak shape. | [8][9] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a largely organic mobile phase. Elution is achieved by increasing the aqueous content. | Effective for very polar compounds that have little or no retention in reversed-phase chromatography. |
Method 3: Crystallization via Salt Formation
Principle: If the purified free-base amine is an oil or difficult to crystallize, converting it to a salt can yield a stable, highly crystalline solid.[10] This process itself is a powerful purification step, as the crystal lattice will exclude impurities. The hydrochloride salt is a common and effective choice.
Protocol: Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the amine (purified by chromatography) in a minimal amount of a suitable solvent. Anhydrous diethyl ether or a mixture of isopropanol and ether are good starting points.
-
Acidification: Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring. A white precipitate (the hydrochloride salt) should form immediately.
-
Precipitation & Maturation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete crystallization.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.
-
Drying: Dry the crystalline salt under vacuum to obtain the pure 3-[(3,5-Dimethylphenyl)amino]propanenitrile hydrochloride.
-
Regeneration (if needed): The free-base amine can be recovered by dissolving the salt in water, basifying with NaOH as in the LLE protocol, and extracting with an organic solvent.[4]
Part 3: Purity Assessment
Every protocol must be a self-validating system. After purification, the purity of the final product must be rigorously assessed.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should appear as a single spot in multiple eluent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% by area). A reversed-phase C18 column is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
Murray, P. R. D., et al. (2021). "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering. [Link]
-
Ashenhurst, J. (2010). "3 Trends That Affect Boiling Points." Master Organic Chemistry. [Link]
-
Waters Corporation. (2025). "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. [Link]
- Lange, L., et al. (2013). "Process for the purification of aromatic amines.
-
Ashenhurst, J. (2018). "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. [Link]
-
Biotage. (2023). "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage. [Link]
-
ResearchGate. (2021). "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate. [Link]
-
Wikipedia. "Liquid–liquid extraction." Wikipedia. [Link]
-
Organic Syntheses. "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID." Organic Syntheses. [Link]
-
NurdRage. (2010). "[Lab 6] Distilling Amines... Again." YouTube. [Link]
-
Chemistry LibreTexts. (2022). "15.11: Physical Properties of Amines." Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." University of Rochester. [Link]
-
Reddit. (2023). "Purification of strong polar and basic compounds." Reddit. [Link]
-
Biotage. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. [Link]
-
MDPI. (2022). "Organocatalytic Synthesis of α-Aminonitriles: A Review." MDPI. [Link]
-
Taylor & Francis Online. (2021). "Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography." Taylor & Francis Online. [Link]
-
ACS Publications. (2017). "Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components." ACS Omega. [Link]
-
Sciencemadness Discussion Board. (2020). "Stability of amines." Sciencemadness. [Link]
-
ResearchGate. (2013). "A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles." ResearchGate. [Link]
-
NIH National Library of Medicine. (2018). "The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean." PubMed Central. [Link]
-
NIH National Library of Medicine. (2012). "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites." PubMed Central. [Link]
-
University of California, Irvine. "How to Purify by Distillation." UCI. [Link]
-
Course Hero. "Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture." CDN. [Link]
-
ResearchGate. (2022). "Organocatalytic Synthesis of α-Aminonitriles: A Review." ResearchGate. [Link]
-
PubMed. (2014). "Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column." PubMed. [Link]
-
YouTube. (2022). "How to purify Amine? Grad student asked me." YouTube. [Link]
-
ACS Publications. (2019). "Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers." ACS Publications. [Link]
-
ACS Publications. (2021). "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles." ACS Omega. [Link]
-
ChemBK. "3-(dimethylamino)propanenitrile." ChemBK. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for In Vitro Efficacy Testing of 3-[(3,5-Dimethylphenyl)amino]propanenitrile
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The compound 3-[(3,5-Dimethylphenyl)amino]propanenitrile represents a novel chemical entity with potential pharmacological activity. The presence of a propanenitrile backbone suggests a variety of possible biological interactions, including enzyme inhibition and receptor modulation.[1][2] The aminophenyl moiety further hints at potential interactions with targets in the central nervous system, such as monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.[3][]
This document provides a comprehensive guide for the initial in vitro characterization of 3-[(3,5-Dimethylphenyl)amino]propanenitrile. Our approach is twofold: firstly, to assess its specific inhibitory activity against a plausible target, Monoamine Oxidase B (MAO-B), and secondly, to evaluate its general cellular cytotoxicity. This dual-assay strategy is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity, a fundamental step in early-stage drug discovery.[5][6][7]
Part 1: Monoamine Oxidase B (MAO-B) Inhibition Assay
Scientific Rationale:
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters.[8] Dysfunction of MAOs, particularly MAO-B, has been implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3] Therefore, inhibitors of MAO-B are of significant therapeutic interest.[3] Given the structural features of 3-[(3,5-Dimethylphenyl)amino]propanenitrile, evaluating its potential as an MAO-B inhibitor is a logical starting point.
We will employ a highly sensitive fluorometric assay to determine the inhibitory potential of the compound.[3][][9] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, which reacts with a probe to generate a fluorescent signal.[8][10] A reduction in fluorescence in the presence of the test compound indicates inhibition of MAO-B.
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells, relevant for neuroactive compounds)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-[(3,5-Dimethylphenyl)amino]propanenitrile
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 3-[(3,5-Dimethylphenyl)amino]propanenitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compound) and positive control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [11][12]5. Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. [12]Gently shake the plate for 10-15 minutes to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
-
Calculate Percent Viability:
-
% Viability = 100 x [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)]
-
-
Determine CC50 Value: The half-maximal cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
Expected Results:
| Compound | CC50 (µM) |
| 3-[(3,5-Dimethylphenyl)amino]propanenitrile | (To be determined) |
| Doxorubicin (Positive Control) | ~1-10 µM (cell line dependent) |
Concluding Remarks and Next Steps
The combination of the MAO-B inhibition and cytotoxicity assays will provide a crucial initial assessment of the in vitro efficacy and safety profile of 3-[(3,5-Dimethylphenyl)amino]propanenitrile. A potent inhibition of MAO-B (low IC50) coupled with low cytotoxicity (high CC50) would indicate a promising therapeutic window and warrant further investigation.
Subsequent studies could include:
-
MAO-A Inhibition Assay: To determine the selectivity of the compound for MAO-B over MAO-A.
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
In Vitro ADME/Tox Assays: To evaluate metabolic stability, membrane permeability, and other drug-like properties.
These detailed protocols and the underlying scientific rationale provide a robust framework for researchers, scientists, and drug development professionals to effectively evaluate the in vitro potential of 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
KoreaScience. (n.d.). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
ResearchGate. (2025). LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
ScienceDirect. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Royal Society Publishing. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
ResearchGate. (2025). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]
Sources
- 1. 3-[(2-Aminophenyl)(methyl)amino]propanenitrile|CAS 1019459-59-6 [benchchem.com]
- 2. 3-(Cyclopropyl(methyl)amino)propanenitrile | Benchchem [benchchem.com]
- 3. Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. atcc.org [atcc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
A Validated Framework for Evaluating the Antimicrobial Efficacy of Substituted Propanenitriles
An Application Note and Protocol for the Scientific Community
Topic: Protocol for Assessing the Antimicrobial Activity of Substituted Propanenitriles Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Nitriles in Antimicrobial Research
The nitrile group (–C≡N), a unique functional moiety, is increasingly recognized as a valuable component in medicinal chemistry. Its incorporation into molecular scaffolds can enhance binding affinity, improve pharmacokinetic profiles, and potentially circumvent existing drug resistance mechanisms.[1][2] Substituted propanenitriles, a specific class of these compounds, represent a promising frontier in the search for novel antimicrobial agents. As with any new chemical entity, a rigorous and standardized assessment of their antimicrobial activity is paramount to understanding their therapeutic potential.
This guide provides a comprehensive, field-proven framework for determining the antimicrobial efficacy of substituted propanenitriles. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and scientifically sound. The protocols described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), establishing a self-validating system for trustworthy results.[3][4][5]
Scientific Principles & Strategic Considerations
Before proceeding to bench-level protocols, it is crucial to understand the foundational principles of antimicrobial susceptibility testing (AST) and the specific challenges associated with novel compounds.
1. Key Pharmacodynamic Metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6][7] This is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This metric is essential to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Time-Kill Kinetics: A dynamic measure of a compound's bactericidal or bacteriostatic effects over time, providing critical insights into its speed of action.[8][9]
2. Causality in Method Selection: A Tiered Approach A logical progression of assays is crucial for efficient screening. A qualitative method like Agar Disk Diffusion can serve as an initial, rapid screen, followed by more quantitative and detailed methods like Broth Microdilution (for MIC/MBC) and Time-Kill Assays for promising candidates.
3. Special Considerations for Substituted Propanenitriles:
-
Solubility: Many novel organic compounds, including substituted propanenitriles, may be hydrophobic. Standard AST methods are optimized for hydrophilic agents.[10] It is critical to determine the solubility of the test compound and use a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration that does not affect bacterial growth (typically ≤1% v/v). A solvent toxicity control must always be included.
-
Mechanism of Action: While the exact mechanism of a novel compound is unknown, the nitrile group's electrophilic nature suggests it could react with nucleophilic targets within the bacterial cell.[11] This differs from many conventional antibiotics, making unbiased phenotypic testing essential.
4. The Imperative of Quality Control (QC): The validity of all AST results hinges on a robust QC program. This involves the concurrent testing of well-characterized reference strains with known susceptibility profiles.[12][13] Any deviation in the results for the QC strain invalidates the entire batch of tests.[12]
-
Recommended QC Strains (ATCC - American Type Culture Collection):
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
Core Protocol 1: Broth Microdilution for MIC Determination
This protocol, adapted from CLSI guidelines, is the gold standard for quantitative antimicrobial susceptibility testing.[3][6]
Materials:
-
Substituted propanenitrile test compound
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
QC bacterial strains (e.g., E. coli ATCC 25922)
-
Clinical bacterial isolates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Compound Plate Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12. c. Add 200 µL of the test compound at 2x the highest desired final concentration to well 1. If using a solvent, ensure the concentration here is ≤2% v/v. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no compound). Add 100 µL of CAMHB. If a solvent was used, add the solvent at its highest concentration to this well. f. Well 12 serves as the sterility control (no compound, no inoculum). Add 100 µL of CAMHB.
-
Inoculum Preparation: a. From a fresh (18-24h) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A625nm = 0.08-0.13).[14] d. Within 15 minutes of standardization, dilute this suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB), but this should be validated.
-
Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. Do not inoculate well 12 (sterility control). b. The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test concentrations. The final inoculum density is ~5 x 10⁵ CFU/mL. c. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[6]
-
Reading and Interpreting the MIC: a. After incubation, check the controls. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid. If not, the test is invalid. b. Visually inspect the wells from lowest to highest concentration. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[15]
Core Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This qualitative method is excellent for initial screening of multiple compounds or isolates due to its simplicity and low cost.[16][17] It relies on the diffusion of the compound from a paper disk into an agar medium.[18]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
Test compound stock solution
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
Step-by-Step Methodology:
-
Disk Preparation: a. Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper disks and allow the solvent to evaporate completely in a sterile environment. Prepare a solvent-only disk as a negative control.
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each swabbing to ensure confluent growth.[14]
-
Disk Application and Incubation: a. Allow the plate surface to dry for 3-5 minutes. b. Using sterile forceps, place the prepared disks onto the agar surface, ensuring firm contact. Also apply a positive control disk (e.g., a commercial antibiotic) and the negative control (solvent) disk. c. Incubate the plates in an inverted position at 35°C ± 2°C for 18-24 hours.
-
Reading and Interpretation: a. Measure the diameter of the zone of inhibition (where growth is absent) around each disk in millimeters (mm).[14] b. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.[19] However, this is a qualitative result, as zone size is also affected by the compound's molecular weight and diffusion properties.[19]
Core Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and is crucial for determining if a compound is bactericidal.
Step-by-Step Methodology:
-
Perform the Broth Microdilution MIC test as described above.
-
Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each of these clear wells onto a fresh MHA plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.[8] For practical purposes, it is often defined as the lowest concentration that yields no more than 0.1% of the original inoculum (e.g., ≤5 colonies if the original inoculum was 5x10⁵ CFU/mL and 10 µL was plated).
Core Protocol 4: Time-Kill Kinetic Assay
This assay provides a dynamic picture of antimicrobial activity.
Step-by-Step Methodology:
-
Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Adjust the culture to a standardized starting inoculum (e.g., 5 x 10⁵ CFU/mL) in several flasks.
-
Add the test compound to the flasks at concentrations relevant to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-compound growth control.
-
Incubate all flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the viable count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Interpretation:
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The ratio of MBC to MIC is a valuable indicator: an MBC/MIC ratio of ≤4 is generally considered evidence of bactericidal activity.[21]
Table 1: Example MIC and MBC Data Summary for a Novel Propanenitrile
| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Positive | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 16 | 128 | 8 | Bacteriostatic |
| Clinical Isolate 1 (K. pneumoniae) | Negative | 8 | 16 | 2 | Bactericidal |
| Clinical Isolate 2 (E. faecalis) | Positive | 32 | >256 | >8 | Bacteriostatic |
References
-
Yuan, G., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Wiegand, C., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. Available at: [Link]
-
Go, J. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Medical Sciences. Available at: [Link]
-
IDEXX. (2022). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postepy higieny i medycyny doswiadczalnej. Available at: [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Home. Available at: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]
-
Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. ISRN Microbiology. Available at: [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Lytvynenko, I., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. International Journal of Molecular Sciences. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
Khan, Z., & Siddiqui, M. F. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Pakistan Medical Association. Available at: [Link]
-
Khan, A., et al. (2023). Time–Kill Assay. Bio-protocol. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Available at: [Link]
-
Culture Collections, UK Health Security Agency. (n.d.). Control strains. Available at: [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. Chemistry 2e. Available at: [Link]
-
WOAH Reference Laboratory for Antimicrobial Resistance. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Available at: [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. idexx.dk [idexx.dk]
- 8. emerypharma.com [emerypharma.com]
- 9. japsonline.com [japsonline.com]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. Control strains | Culture Collections [culturecollections.org.uk]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. asm.org [asm.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Preventing degradation of aminopropanenitrile compounds in solution
Technical Support Center: Aminopropanenitrile Compound Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminopropanenitrile compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into maintaining the stability of these critical compounds in solution. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during your experiments. Our focus will be on β-aminopropionitrile (BAPN) as a representative and widely used model for this class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've prepared an aqueous stock solution of β-aminopropionitrile (BAPN), but my analytical results (HPLC, NMR) are inconsistent over time. What's happening?
Short Answer: Your BAPN is likely degrading, primarily through hydrolysis of the nitrile group, especially in neutral or alkaline aqueous solutions.
Expert Analysis: Aminopropanenitriles possess two reactive functional groups in close proximity: a primary amine and a nitrile. The primary degradation pathway in aqueous media is the hydrolysis of the nitrile group (-C≡N) to first form an amide intermediate (β-alaninamide) and subsequently a carboxylic acid (β-alanine).[1][2] This reaction is significantly accelerated by alkaline conditions (base-catalyzed hydrolysis) but can also proceed under acidic conditions, albeit typically requiring more heat.[2][3]
The presence of these degradation products can interfere with your experiments by altering the effective concentration of the active compound and by introducing new, potentially reactive species into your system.
Diagram: Primary Degradation Pathway of BAPN
Caption: Base-catalyzed hydrolysis of BAPN in aqueous solution.
Question 2: What is the optimal pH for preparing and storing a BAPN stock solution to minimize degradation?
Short Answer: You should prepare and store your BAPN solutions in a slightly acidic buffer, ideally between pH 4.0 and 5.5 .
Expert Analysis: The stability of BAPN is highly pH-dependent. While both strongly acidic and alkaline conditions can promote hydrolysis, the rate is minimized in a slightly acidic environment.[2][3] At this pH range:
-
Protonation of the Amine: The primary amine group (pKa ≈ 9.5-10) will be protonated to form an ammonium ion (-NH3+). This positively charged group withdraws electron density from the rest of the molecule (inductive effect), which reduces the nucleophilicity of the nitrile nitrogen and makes the nitrile carbon less susceptible to nucleophilic attack by water or hydroxide ions.
-
Minimizing Base Catalysis: Maintaining a pH well below 7.0 drastically reduces the concentration of hydroxide ions (OH-), which are the primary catalytic species for nitrile hydrolysis at neutral and alkaline pH.[1][2]
While some studies on protein stability have used buffers at pH 5.0 for maximum thermal stability, the principle of using a slightly acidic environment to preserve temperature-sensitive compounds is well-established.[4]
Question 3: My experimental protocol requires a physiological pH of 7.4. How can I work with BAPN without significant degradation during the experiment?
Short Answer: Prepare a concentrated, acidic stock solution and dilute it into your pH 7.4 experimental buffer immediately before use. Minimize the time the compound spends at neutral pH.
Expert Analysis: It is often unavoidable to use physiological buffers. The key is to limit the exposure time of BAPN to the less stable pH 7.4 environment.
-
"Just-in-Time" Preparation: Avoid preparing and storing BAPN in physiological buffers for extended periods. Prepare your working solution right before you start the experiment.
-
Temperature Control: Perform your experiment at the lowest practical temperature. Hydrolysis, like most chemical reactions, is temperature-dependent. Running your experiment on ice or at 4°C (if the protocol allows) can significantly slow the degradation rate compared to room temperature or 37°C.[5]
Workflow: Minimizing Degradation at Physiological pH
Caption: Recommended workflow for using BAPN at physiological pH.
Question 4: I suspect my BAPN solution has degraded. How can I confirm this and quantify the remaining active compound?
Short Answer: Use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC), preferably coupled with Mass Spectrometry (LC-MS).
Expert Analysis: A stability-indicating method is one that can separate, detect, and quantify the active ingredient in the presence of its degradation products.
-
RP-HPLC: Reversed-Phase HPLC is an excellent choice. BAPN, β-alaninamide, and β-alanine have different polarities and will therefore have different retention times on a C18 column. BAPN, being the most nonpolar of the three, will typically elute last.
-
LC-MS: Coupling HPLC with a mass spectrometer provides definitive identification. You can monitor for the specific mass-to-charge ratios (m/z) of BAPN and its expected degradation products to confirm their presence.[6] This is the gold standard for stability studies.
Protocol: Stability Analysis by RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[6]
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to elute your compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.
-
Detection: UV detector at ~210 nm or Mass Spectrometer.
-
Procedure:
-
Prepare a fresh, non-degraded standard of BAPN in the acidic storage buffer to establish its retention time and peak area.
-
Inject your aged/suspect solution.
-
Look for new peaks appearing at earlier retention times, which would correspond to the more polar amide and carboxylic acid degradants.
-
Quantify the remaining BAPN by comparing its peak area to a calibration curve generated from fresh standards.
-
Summary of Recommended Storage Conditions
For optimal stability, BAPN and similar aminopropanenitrile compounds should be handled according to the following guidelines.
| Parameter | Recommendation | Rationale |
| Solvent | Aqueous Buffer | BAPN is highly soluble in water.[7] Using a buffer is critical for pH control. |
| pH | 4.0 - 5.5 (e.g., Acetate or Citrate buffer) | Minimizes the rate of nitrile hydrolysis by protonating the amine and reducing OH⁻ concentration. |
| Temperature | -20°C to -80°C (Long-term) | Drastically slows down all chemical degradation pathways.[5] |
| 2-8°C (Short-term, < 1 week) | Suitable for solutions that will be used within a few days. | |
| Container | Tightly sealed, amber glass or polypropylene vials | Prevents solvent evaporation and protects from light, which can catalyze oxidative pathways. |
| Handling | Prepare fresh dilutions for experiments | Avoids repeated freeze-thaw cycles and minimizes time spent at suboptimal pH or temperature. |
Troubleshooting Guide: Advanced Topics
Scenario: My compound degrades even in acidic conditions. What else could be happening?
-
Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of trace metal ions or dissolved oxygen.[8][9] While less common than hydrolysis, this can lead to the formation of imines or other oxidized species.
-
Solution: Consider de-gassing your buffers by sparging with nitrogen or argon. If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer.
-
Scenario: I am using a non-aqueous solvent. What should I be concerned about?
-
Solvent Reactivity: Avoid solvents with reactive functional groups. For example, acetone could potentially react with the primary amine to form an imine.
-
Trace Water: "Anhydrous" organic solvents often contain trace amounts of water, which can be sufficient to cause slow hydrolysis over time, especially if the solvent is hygroscopic (e.g., DMSO, DMF).
-
Solution: Use high-purity, anhydrous grade solvents and store them under an inert atmosphere (e.g., nitrogen) with desiccants.[10]
-
References
-
β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. PubMed Central. Available at: [Link]
-
Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
-
β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PLOS ONE. Available at: [Link]
-
β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. National Institutes of Health (NIH). Available at: [Link]
-
β-Aminopropionitrile-induced aortic aneurysm and dissection in mice. National Institutes of Health (NIH). Available at: [Link]
-
Mechanical and matrix effects of short and long-duration exposure to beta-aminopropionitrile in elastase-induced model abdominal aortic aneurysm in mice. National Institutes of Health (NIH). Available at: [Link]
-
β-aminopropionitrile-induced Aortic Aneurysm and Dissection in Mice. ResearchGate. Available at: [Link]
-
Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats. National Institutes of Health (NIH). Available at: [Link]
-
The Alkaline Hydrolysis of β-Aminopropionitrile. Journal of the American Chemical Society. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Quantification of β -aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Waters Corporation. Available at: [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]
-
Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]
-
The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Available at: [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Chemistry of Nitriles. Fiveable. Available at: [Link]
-
Storing Reconstitution Solutions Safely: Powerful Guide. Universal-Solvent.com. Available at: [Link]
-
Dehydrogenative Oxidation of Primary Amines to Nitriles. ResearchGate. Available at: [Link]
-
What Is The Best Way To Store Chemical Solvents? Enviro Tech International, Inc. Available at: [Link]
-
Direct oxidation of amines to nitriles in the presence of ruthenium-terpyridyl complex immobilized on ILs/SILP. RSC Publishing. Available at: [Link]
- Method for evaluating degradation pathways for pancreatin active pharmaceutical agents.Google Patents.
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions. PLOS ONE. Available at: [Link]
-
Oxidation of Amines by Flavoproteins. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions | PLOS One [journals.plos.org]
- 5. Storing Reconstitution Solutions Safely: Powerful Guide [universal-solvent.com]
- 6. Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. envirotechint.com [envirotechint.com]
Technical Support Center: Overcoming Challenges in the Purification of Polar Aminopropanenitrile Derivatives
Welcome to the Technical Support Center for the purification of polar aminopropanenitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-tricky compounds. Due to their inherent polarity, basicity of the amine, and potential instability of the nitrile group, these molecules demand a nuanced approach to purification.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to design robust and effective purification strategies.
I. Understanding the Core Challenges
Polar aminopropanenitrile derivatives present a unique combination of purification hurdles. Their high polarity often leads to poor retention in traditional reversed-phase chromatography, while the basic nature of the amine can cause peak tailing and interaction with silica-based stationary phases. Furthermore, the nitrile group can be susceptible to hydrolysis under certain pH conditions. A successful purification strategy must address these interconnected challenges.
II. Troubleshooting and FAQs by Purification Technique
This section is structured to address specific issues you may encounter during your experiments, categorized by the purification method.
A. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating highly polar compounds and is often the first choice for aminopropanenitrile derivatives.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[3]
Q1: My polar aminopropanenitrile derivative is not retained on the HILIC column, or the retention is very weak. What should I do?
A1: This is a common issue and can be addressed by manipulating several parameters:
-
Increase the Organic Content of the Mobile Phase: In HILIC, the organic solvent is the weak solvent. Increasing the percentage of acetonitrile (e.g., from 80% to 95%) will decrease the mobile phase strength and increase retention.[4]
-
Decrease the Buffer Concentration in the Mobile Phase: While a buffer is necessary for pH control and good peak shape, excessively high salt concentrations can increase the mobile phase strength and reduce retention.[5]
-
Select an Appropriate Stationary Phase: Not all HILIC phases are created equal. For basic amines, a bare silica or amide-functionalized column can provide good retention.[2][6] Zwitterionic phases can also be effective.[1]
-
Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish a stable water layer on the stationary phase, which is crucial for the partitioning mechanism.[7]
Q2: I am observing poor peak shape (tailing or fronting) for my aminopropanenitrile derivative.
A2: Peak asymmetry in HILIC for basic compounds is often due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Optimize Mobile Phase pH and Buffer: The amine group's charge state is critical. Ensure the mobile phase pH is at least 1-2 units below the pKa of the amine to maintain it in its protonated, more polar form. Ammonium formate or ammonium acetate are excellent buffer choices as they are volatile and MS-friendly.
-
Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent significantly stronger (more aqueous) than the mobile phase will cause peak distortion.[8] Whenever possible, dissolve your sample in a solvent with a similar or slightly weaker organic-to-aqueous ratio than your initial mobile phase conditions.[9] If your compound is only soluble in highly aqueous solutions, keep the injection volume as small as possible.
-
Consider the Counter-ion: If your compound is a salt (e.g., a hydrochloride salt), the counter-ion can affect peak shape. Mismatched counter-ions between the sample and the mobile phase buffer can lead to tailing.[1] Try dissolving your sample in the mobile phase to ensure counter-ion exchange before injection.
Experimental Protocol: Generic HILIC Method Development for a Polar Aminopropanenitrile Derivative
-
Column Selection: Start with a bare silica or amide-based HILILC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.
-
-
Sample Preparation: Dissolve the sample in 90% Acetonitrile / 10% Water at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter.
-
Injection: Inject 1-2 µL.
-
Optimization:
-
If retention is too low, increase the initial percentage of B.
-
If retention is too high, decrease the initial percentage of B.
-
To improve resolution, adjust the gradient slope or introduce isocratic holds.
-
If peak shape is poor, adjust the pH or buffer concentration of Mobile Phase A.
-
B. Ion-Exchange (IEX) and Mixed-Mode Chromatography
Given the basic nature of the amine group, cation-exchange chromatography is a highly effective purification technique.[10] Mixed-mode chromatography, which combines ion-exchange and reversed-phase or HILIC properties, offers another powerful tool for separating complex mixtures containing polar basic compounds.[11]
Q1: How do I choose between a strong and a weak cation-exchange column?
A1: The choice depends on the pKa of your aminopropanenitrile derivative and the pH at which you want to work.
-
Strong Cation Exchangers (SCX): These contain strongly acidic functional groups (e.g., sulfonic acid) that are ionized over a wide pH range. They are a good choice if your compound is a weak base and you need to work at low pH to ensure it is protonated.
-
Weak Cation Exchangers (WCX): These have weakly acidic functional groups (e.g., carboxylic acid) and are typically used at a pH above their pKa. They can offer different selectivity compared to SCX.
Q2: My compound binds too strongly to the ion-exchange column and is difficult to elute.
A2: Overly strong retention can be overcome by modifying the elution conditions.
-
Increase the Salt Concentration in the Elution Buffer: Elution in IEX is achieved by increasing the ionic strength of the mobile phase. A steeper salt gradient or a step elution with a higher salt concentration will be necessary.[12]
-
Adjust the pH of the Elution Buffer: You can also elute your compound by changing the pH to a point where the amine group is no longer protonated (pH > pKa), thus losing its affinity for the cation-exchange resin.
-
Consider a Weaker Ion-Exchange Resin: If you are using an SCX column, switching to a WCX column may reduce the strength of the interaction.
Q3: Can I use mixed-mode chromatography for my aminopropanenitrile derivative?
A3: Yes, mixed-mode chromatography can be highly advantageous. Columns that combine reversed-phase and cation-exchange functionalities can provide excellent retention and unique selectivity for polar basic compounds that are poorly retained by conventional C18 columns.[13][14] The dual retention mechanism allows for fine-tuning of selectivity by adjusting both the organic solvent content and the ionic strength of the mobile phase.
Diagram: Decision Tree for Chromatography Method Selection
Caption: A decision tree to guide the selection of an appropriate chromatographic method.
C. Crystallization
Crystallization can be a highly effective and scalable purification technique, but the high polarity and often oily nature of freebase aminopropanenitrile derivatives can make it challenging.
Q1: My aminopropanenitrile derivative oils out instead of crystallizing.
A1: Oiling out is common for polar compounds. The following strategies can promote crystallization:
-
Form a Salt: This is the most critical step. Reacting the basic amine with an acid (e.g., HCl, HBr, or a sulfonic acid) to form a salt will increase the melting point and crystallinity of the compound.
-
Use an Anti-solvent: Dissolve the compound in a polar solvent in which it is soluble (e.g., methanol, ethanol, or water) and then slowly add a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until turbidity is observed.[15]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then to 4°C. Rapid cooling often promotes oiling out.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.
Q2: How do I choose the right acid for salt formation?
A2: The choice of acid can influence the crystallinity and solubility of the resulting salt.
-
Hydrochloric Acid (HCl): Often a good first choice, typically added as a solution in an organic solvent like diethyl ether or isopropanol.
-
Sulfonic Acids (e.g., p-toluenesulfonic acid, methanesulfonic acid): These can form highly crystalline salts with amines.
-
Tartaric or Citric Acid: Chiral acids can be used for the classical resolution of racemic aminopropanenitrile derivatives.
Experimental Protocol: Salt Formation and Crystallization of a Polar Aminopropanenitrile Derivative
-
Dissolution: Dissolve the crude aminopropanenitrile derivative in a minimal amount of a suitable polar solvent (e.g., methanol or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise while stirring until the solution reaches a pH of ~2 (test with pH paper).
-
Initiate Precipitation: If a precipitate does not form immediately, begin to slowly add diethyl ether as an anti-solvent until the solution becomes cloudy.
-
Crystallization: Allow the mixture to stand at room temperature for several hours, then transfer to a refrigerator (4°C) overnight to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
D. Chiral Separation
For chiral aminopropanenitrile derivatives, separation of enantiomers is often required. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are the primary techniques.
Q1: Which technique is better for chiral separation of my polar compound, SFC or HPLC?
A1: Both techniques have their merits, but SFC is often advantageous for polar compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is frequently faster and uses less organic solvent than HPLC, making it a "greener" technique.[16][17] The use of CO2 as the main mobile phase component allows for the analysis of polar compounds, often with the addition of a polar co-solvent like methanol.[18]
-
Chiral HPLC: A wide variety of chiral stationary phases (CSPs) are available for HPLC. Polysaccharide-based CSPs are often a good starting point for screening.[19]
Q2: I am not getting any separation of my enantiomers. What should I try?
A2: Achieving chiral separation is often an empirical process of screening different columns and mobile phases.
-
Screen Multiple CSPs: The key to successful chiral separation is finding a CSP that exhibits stereoselective interactions with your analyte. It is essential to screen a range of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).
-
Vary the Mobile Phase: For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol) and consider adding a small amount of an acidic or basic additive to improve peak shape and selectivity.[20] For HPLC, screen different organic modifiers (e.g., isopropanol, ethanol) and additives.
Table: Comparison of Chiral Separation Techniques
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Organic Solvents and/or Aqueous Buffers |
| Typical Run Times | Faster (often 3-5x) | Slower |
| Solvent Consumption | Lower | Higher |
| Suitability for Polar Compounds | Generally very good with polar co-solvents | Can be challenging, may require specific CSPs |
| Column Equilibration | Fast | Slower |
E. Strategic Use of Protecting Groups
When all other methods fail or are inefficient, temporarily protecting the amine group can be a powerful strategy to overcome purification challenges.[15][21]
Q1: When should I consider using a protecting group?
A1: Consider a protecting group strategy when:
-
You are unable to achieve satisfactory purity with other methods due to the high polarity or basicity of the amine.
-
The amine group is interfering with the purification of other components in the mixture.
-
The compound is unstable under the desired purification conditions.
Q2: Which protecting group should I choose for my aminopropanenitrile derivative?
A2: The choice of protecting group depends on the stability of your compound and the conditions you need for purification.[22]
-
Boc (tert-butyloxycarbonyl): This is a very common protecting group that is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid).[23] Protecting the amine as a Boc-carbamate significantly reduces its polarity, making purification by normal-phase chromatography on silica gel much easier.
-
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
Diagram: Workflow for Purification Using a Protecting Group
Caption: A typical workflow for the purification of an aminopropanenitrile derivative using a protecting group strategy.
III. Compound Stability Considerations
The stability of both the amine and nitrile functional groups is a critical consideration during purification.
-
Nitrile Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[24] It is advisable to conduct purification steps at or near neutral pH and at room temperature or below whenever possible.
-
Amine Oxidation: Primary and secondary amines can be susceptible to oxidation.[7] It is good practice to handle samples under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
By understanding the unique chemical properties of polar aminopropanenitrile derivatives and systematically applying the troubleshooting strategies outlined in this guide, you can overcome the challenges associated with their purification and obtain high-purity material for your research and development needs.
IV. References
-
Ansari, A., et al. (2017). Recyclable Quinine Thiourea Organocatalyst Anchored on SBA-15 for Enantioselective Strecker Reaction. Catalysts, 7(1), 23.
-
Baeza, A., Nájera, C., & Sansano, J. M. (2007). A very fast, simple one-step, environmentally friendly procedure for the synthesis of α-aminonitriles in high yields from aldehydes. Synthesis, 2007(08), 1230-1234.
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.
-
Thermo Fisher Scientific. (n.d.). HILIC separations.
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
-
Mangelings, D., & Vander Heyden, Y. (2016). Chiral separations in supercritical fluid chromatography: a review. Journal of Chromatography A, 1467, 96-119.
-
LCGC International. (n.d.). Application Notes: Chiral.
-
Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International, 30(10), 16-27.
-
Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
-
MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
-
Nammalwar, B., et al. (2014). A rapid and efficient synthesis of α-aminonitriles via a three-component Strecker reaction using microwave irradiation. Tetrahedron Letters, 55(1), 249-251.
-
Das, B., et al. (2006). A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)sulfonium bromide as a catalyst at room temperature. Synthesis, 2006(09), 1419-1422.
-
Fleck, R. (2014). Salts of Amino Acids: Crystallization, Structure and Properties.
-
Restek. (2020). How to Avoid Common Problems with HILIC Methods.
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes.
-
Klempier, N., et al. (2000). Biotransformation of β-amino nitriles: The role of the N-protecting group. Tetrahedron: Asymmetry, 11(11), 2259-2265.
-
Aschwanden, P. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
-
Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
-
Beesley, T. E., & Lee, J. T. (2002). Updates in the Technology and Application of Chiral Stationary Phases. LCGC North America, 20(8), 702-711.
-
Reddit. (2022). Purification of aminonitrile. r/Chempros.
-
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles.
-
Sigma-Aldrich. (n.d.). Practical Considerations for IEX Separation.
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
-
International Union of Pure and Applied Chemistry. (2014). Ion-Exchange Chromatography.
-
Bell, R. G. (1991). Separation and isolation of the isomers of bacitracin by high-performance liquid chromatography and their relationship to microbial activity. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 843-847.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.
-
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
-
Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
ResearchGate. (2025). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
-
Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
-
Western Michigan University. (2020). Optimization of Cation Exchange Chromatography Purification of a Small Peptide: An Industrial and Practical Approach.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
-
Thermo Fisher Scientific. (n.d.). HILIC Method Development in a Few Simple Steps.
-
Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line.
-
ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
-
Ruíz-Mirazo, K., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47.
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
YouTube. (2020). Protecting Groups for Amines.
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of 3-Cyclohexylaminopropiononitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. afmps.be [afmps.be]
- 9. agilent.com [agilent.com]
- 10. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line [manufacturingchemist.com]
- 15. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. selvita.com [selvita.com]
- 18. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Improving the resolution of 3-[(3,5-Dimethylphenyl)amino]propanenitrile in reverse-phase HPLC
Welcome to the dedicated technical support guide for optimizing the reverse-phase HPLC analysis of 3-[(3,5-Dimethylphenyl)amino]propanenitrile. This resource is designed for researchers, analytical chemists, and drug development professionals who are looking to enhance the resolution, improve peak shape, and ensure the robustness of their chromatographic methods for this compound and its related substances.
Core Concepts: The Foundation of Resolution
Achieving optimal separation in HPLC is governed by the interplay of three fundamental factors: Efficiency (N), Selectivity (α), and Retention (k). The resolution (Rs) between two peaks is mathematically defined by the Purnell equation, which highlights the importance of each parameter. Understanding how to manipulate these factors is the key to effective method development and troubleshooting.
Caption: The Resolution Triangle: Key factors influencing chromatographic separation.
Troubleshooting Guide: Common Resolution Issues
This section addresses specific problems you may encounter during the analysis of 3-[(3,5-Dimethylphenyl)amino]propanenitrile in a direct question-and-answer format.
Q1: My peak for 3-[(3,5-Dimethylphenyl)amino]propanenitrile is showing significant tailing. What is the cause and how can I achieve a symmetrical peak?
A1: The primary cause of peak tailing for this analyte is secondary interactions between its basic secondary amine and acidic silanol groups on the silica surface of the stationary phase. At a neutral or mid-range pH, the amine group is partially protonated, and residual silanols (Si-OH) on the column packing are deprotonated (Si-O⁻), leading to strong ionic interactions that delay a portion of the analyte molecules and cause the peak to tail.
Solutions:
-
Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups or to ensure the analyte is fully protonated. Lowering the mobile phase pH to a range of 2.5 - 3.5 is highly recommended.[1][2] At this pH, the secondary amine (pKa likely > 4) is fully protonated to a cation (R₂NH₂⁺), while the silanol groups (pKa ~3.5-4.5) are predominantly neutral (Si-OH), minimizing the unwanted ionic interaction.[2]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using a column specifically designed for good peak shape with basic compounds is crucial.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try reducing the injection concentration or volume to confirm you are not operating under mass overload conditions.[3]
Q2: I have an impurity that is co-eluting or poorly resolved from the main analyte peak. How can I improve the separation (selectivity)?
A2: Improving resolution between closely eluting peaks requires changing the chromatographic selectivity (α), which alters the relative retention of the two compounds. Since 3-[(3,5-Dimethylphenyl)amino]propanenitrile is an aromatic amine, we can manipulate several parameters to influence its specific interactions with the stationary and mobile phases.
Solutions:
-
Change the Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) can profoundly impact selectivity.[4][5][6]
-
Acetonitrile: As a π-electron acceptor, ACN can engage in dipole-dipole interactions.
-
Methanol: As a protic solvent, MeOH is a stronger hydrogen bond donor and acceptor.
-
Recommendation: If you are using ACN, try switching to MeOH, or vice-versa. The different intermolecular interactions can change the elution order or increase the spacing between your analyte and the impurity.
-
-
Switch Stationary Phase Chemistry: If changing the mobile phase is insufficient, altering the stationary phase provides an orthogonal mechanism for changing selectivity.
-
C18 (ODS) Column: This is the standard for reversed-phase and separates primarily based on hydrophobicity.[7]
-
Phenyl-Hexyl Column: This is an excellent alternative for aromatic compounds. The phenyl rings in the stationary phase can induce π-π interactions with the dimethylphenyl ring of your analyte.[2][8] This often provides unique selectivity that a C18 column cannot.[8][9]
-
Recommendation: A Phenyl-Hexyl column is highly recommended for this application if a standard C18 does not provide adequate resolution.
-
-
Adjust Mobile Phase pH: Just as pH affects peak shape, it is also a powerful tool for manipulating selectivity.[10][11] If your impurity has an ionizable functional group with a different pKa than your main analyte, even a small change in pH can disproportionately affect its retention time relative to the main peak, thereby improving resolution.
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and can subtly alter the energetics of analyte-stationary phase interactions.[12] Lowering the temperature generally increases retention and can sometimes improve resolution, while increasing it can decrease analysis time. Experimenting with temperatures between 25°C and 40°C is a reasonable approach.
Caption: Systematic troubleshooting workflow for improving HPLC resolution.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for developing an HPLC method for this compound?
-
A: A robust starting point would be:
-
Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A scouting gradient of 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (likely around 220-254 nm).
-
-
-
Q: Should I use an isocratic or gradient method?
-
A: For method development and when analyzing samples with multiple impurities of varying polarities, a gradient method is superior. It allows for the elution of all compounds with good peak shape in a reasonable time. An isocratic method may be developed later for routine QC if the separation of all known impurities can be achieved with a single mobile phase composition.
-
-
Q: My retention times are drifting between injections. What are the likely causes?
-
A: Retention time drift is often due to a lack of system equilibration, changes in mobile phase composition, or fluctuating column temperature.[3] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. If using a buffer, ensure it is freshly prepared and that the organic modifier has not evaporated, which would change the solvent strength. Verify that your column oven is maintaining a stable temperature.
-
Data & Protocols for Method Optimization
To provide a practical framework, we present hypothetical data from typical optimization experiments and the protocols to generate them.
Table 1: Effect of Mobile Phase pH on Peak Shape
(Column: C18, 150 x 4.6 mm, 3.5 µm; Mobile Phase: 40% ACN / 60% Aqueous Buffer)
| pH of Aqueous Phase | Buffer Used (10 mM) | Retention Time (min) | USP Tailing Factor |
| 7.0 | Phosphate | 5.8 | 2.1 |
| 4.5 | Acetate | 6.5 | 1.8 |
| 2.8 | Phosphate/Formic Acid | 7.2 | 1.1 |
As demonstrated, lowering the pH significantly improves the peak symmetry (Tailing Factor approaches 1.0), a critical first step for achieving good resolution.
Table 2: Effect of Column Chemistry & Organic Modifier on Selectivity
(Conditions: Optimized gradient at pH 2.8 and 30°C)
| Column Type | Organic Modifier | Analyte Ret. Time (min) | Impurity Ret. Time (min) | Resolution (Rs) |
| C18 | Acetonitrile | 8.1 | 8.3 | 1.1 |
| C18 | Methanol | 9.5 | 9.9 | 1.4 |
| Phenyl-Hexyl | Acetonitrile | 10.2 | 11.0 | 2.5 |
| Phenyl-Hexyl | Methanol | 11.5 | 12.1 | 1.9 |
This data illustrates a scenario where changing the stationary phase to Phenyl-Hexyl provides a dramatic improvement in resolution due to alternative selectivity mechanisms (π-π interactions).[8][9]
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Study
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
-
Prepare Aqueous Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) at 10-20 mM concentration:
-
pH 7.0 (e.g., Potassium Phosphate)
-
pH 4.5 (e.g., Ammonium Acetate)
-
pH 2.8 (e.g., Potassium Phosphate adjusted with Phosphoric Acid, or 0.1% Formic Acid)
-
-
Prepare Organic Phase: Use Acetonitrile as Mobile Phase B.
-
System Setup:
-
Install a C18 column.
-
Set an isocratic mobile phase composition (e.g., 40% B) that provides a reasonable retention time (k between 2 and 10).
-
-
Execution:
-
Equilibrate the system thoroughly with the first mobile phase (pH 7.0).
-
Inject a standard solution of the analyte. Record the chromatogram.
-
Flush the system and column extensively before introducing the next mobile phase.
-
Repeat the injection for the pH 4.5 and pH 2.8 mobile phases.
-
-
Analysis: Compare the USP Tailing Factor for the analyte peak at each pH. Select the pH that provides a tailing factor closest to 1.0. This pH will be used for further optimization. This process aligns with the principles of analytical procedure validation outlined by the ICH.[13][14]
Protocol 2: Column and Organic Modifier Screening
Objective: To evaluate the effect of stationary phase chemistry and organic modifier on the resolution between the analyte and a critical impurity.
-
System Setup:
-
Use the optimal mobile phase pH determined in Protocol 1 as the aqueous component (Mobile Phase A).
-
Set a scouting gradient (e.g., 10-90% B over 20 minutes).
-
Set column temperature to 30°C.
-
-
Execution (Run 1):
-
Install the C18 column.
-
Use Acetonitrile as Mobile Phase B.
-
Equilibrate the system.
-
Inject a sample containing both the analyte and the known impurity. Record the chromatogram.
-
-
Execution (Run 2):
-
Keeping the C18 column, flush the system and replace Mobile Phase B with Methanol.
-
Re-equilibrate and inject the sample mixture. Record the chromatogram.
-
-
Execution (Run 3 & 4):
-
Remove the C18 column and install a Phenyl-Hexyl column of the same dimensions.
-
Repeat the injections using first Acetonitrile, then Methanol, as Mobile Phase B, ensuring proper flushing and equilibration between runs.
-
-
Analysis: For each of the four runs, calculate the resolution (Rs) between the analyte and the impurity peak. Select the combination of column and organic modifier that provides the highest resolution value (goal: Rs ≥ 1.5).
By systematically applying these troubleshooting principles and experimental protocols, you can develop a robust, high-resolution HPLC method for the analysis of 3-[(3,5-Dimethylphenyl)amino]propanenitrile, ensuring accurate and reliable results for your research and quality control needs.
References
-
SIELC. (n.d.). Separation of Propanenitrile, 3-[(3-methylphenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Sander, L. C., & Wise, S. A. (1997). Effect of C18 surface coverage on selectivity in reversed-phase liquid chromatography of polycyclic aromatic hydrocarbons. Analytical Chemistry, 69(9), 1634-1642. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Dzido, T. H., & Klimek-Turek, A. (2014). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International, 27(1). Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 29(5). Retrieved from [Link]
-
Attimarad, M., Al-Dhubiab, B. E., Al-Shehri, S. M., & Pandurangan, N. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Pharmacognosy Magazine, 8(31), 199-204. Retrieved from [Link]
-
Rathore, A. S., & Kumar, D. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatography B, 983-984, 149-155. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Wiczling, P., Markuszewski, M. J., & Kaliszan, R. (2004). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 9(11), 941-955. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Reddy, G. P., Kumar, B. S., Reddy, B. M., & Reddy, P. P. (2011). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of the Korean Chemical Society, 55(5), 821-827. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Pataj, Z., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8965. Retrieved from [Link]
-
Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Retrieved from [Link]
-
LCGC International. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
David, V., et al. (2016). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie, 61(4-5), 321-327. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Rathore, A. S., & Kumar, D. (2015). Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. Journal of Chromatography B, 983-984, 149-155. Retrieved from [Link]
-
LCGC International. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification?. Retrieved from [Link]
-
Mhaske, D. K., & Kumbhar, A. S. (2022). Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form. Analytical Chemistry Letters, 12(3), 419-436. Retrieved from [Link]
-
Rathore, A. S., & Kumar, D. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatography B, 983-984, 149-155. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
-
Zarei, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Arkivoc, 2013(6), 217-224. Retrieved from [Link]
-
HPLCservice. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]
-
Gagliardi, L., et al. (2002). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 841-849. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Bell, D. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International, 29(9). Retrieved from [Link]
-
Alvarez-Builla, J., et al. (2004). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Arkivoc, 2005(4), 18-27. Retrieved from [Link]
-
Nielsen, P. A., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(10), 4791-4809. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Enhancing the solubility of 3-[(3,5-Dimethylphenyl)amino]propanenitrile for in vitro assays
Topic: Enhancing the Solubility of 3-[(3,5-Dimethylphenyl)amino]propanenitrile
Introduction
Welcome to the technical support guide for 3-[(3,5-Dimethylphenyl)amino]propanenitrile. As researchers and drug development professionals, you are aware that the successful execution of in vitro assays is critically dependent on the effective solubilization of test compounds in aqueous media. Compounds like 3-[(3,5-Dimethylphenyl)amino]propanenitrile, due to their chemical nature, often present significant solubility challenges that can lead to inconsistent results, underestimation of potency, or complete experimental failure.
This guide is designed to provide you with a systematic, logic-driven approach to overcome these solubility hurdles. We will move beyond simple procedural lists to explain the why behind each technique, empowering you to make informed decisions for your specific experimental context. Our troubleshooting workflows and FAQs are based on extensive field experience and established physicochemical principles.
Compound Characterization: Understanding the Challenge
Before attempting solubilization, it is essential to understand the physicochemical properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile that govern its behavior in aqueous solutions.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₄N₂[1][2][3] | - |
| Molecular Weight | 174.25 g/mol [3] | - |
| Predicted XlogP | 2.9[1] | This value indicates significant hydrophobicity. A LogP greater than 2 suggests that the compound preferentially partitions into a non-polar environment (like octanol) over water, predicting poor aqueous solubility. |
| Key Functional Groups | Secondary Amine, Nitrile | The secondary amine is a weak base and can be protonated to form a more soluble cationic salt. The nitrile group is generally non-ionizable under physiological conditions. |
| Estimated pKa | ~4.5 - 5.5 | Based on structurally similar N-alkylanilines, the secondary amine is expected to have a pKa in this range. This means that at a pH below this value, the amine will be predominantly protonated (ionized), which can significantly increase aqueous solubility. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with 3-[(3,5-Dimethylphenyl)amino]propanenitrile and provides direct, actionable solutions.
Q1: My compound is insoluble in my aqueous assay buffer. Where do I start?
Answer: The most direct and widely accepted first step is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capacity for a wide range of organic molecules.[4][5]
The core principle is to first dissolve the compound completely in 100% DMSO and then dilute this stock solution into your aqueous buffer. The final concentration of DMSO in the assay must be kept to a minimum to avoid solvent-induced artifacts or cytotoxicity.[5][6]
-
Weighing: Accurately weigh 1.74 mg of 3-[(3,5-Dimethylphenyl)amino]propanenitrile powder.
-
Dissolution: Add 500 µL of high-purity, anhydrous DMSO (≥99.9%).
-
Mixing: Vortex vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a brief sonication bath to facilitate complete dissolution. Ensure no solid particles are visible.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: I made a DMSO stock, but the compound precipitates when I add it to my cell culture media. What's happening and how do I fix it?
Answer: This is a classic problem known as "crashing out." It occurs when the compound, which is stable in the high-DMSO environment of the stock, is abruptly transferred to a predominantly aqueous environment where its solubility is much lower. The DMSO concentration is diluted so much that it can no longer keep the compound in solution.
This challenge can be addressed through a systematic troubleshooting workflow.
Caption: pH-dependent ionization of the compound.
Caveat: This method is only viable if your in vitro assay (e.g., cell viability, enzyme activity) is not adversely affected by the lower pH.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate or acetate buffers) at pH 4.0, 5.0, 6.0, and your final assay buffer (e.g., PBS at pH 7.4).
-
Add Compound: Add a small, known amount of the compound powder to each buffer to create a supersaturated slurry.
-
Equilibrate: Rotate the samples at room temperature for 24 hours to allow them to reach equilibrium.
-
Separate: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). This will give you the saturation solubility at each pH.
If solubility is significantly enhanced at a lower pH that is compatible with your assay, you can proceed by preparing your stock solution directly in the acidic buffer.
Q4: I've tried everything and still have issues. What other advanced options are available?
Answer: If co-solvents and pH adjustment are insufficient or incompatible with your assay, complexation with cyclodextrins is a powerful alternative.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [7]They can encapsulate the hydrophobic 3,5-dimethylphenyl moiety of your compound, forming an "inclusion complex." [8][9]This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule. [10] For in vitro use, chemically modified cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are highly recommended due to their high aqueous solubility and low cytotoxicity compared to native cyclodextrins. [11]
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a common concentration for creating drug complexes.
-
Add Compound: Add the 3-[(3,5-Dimethylphenyl)amino]propanenitrile powder directly to the HP-β-CD solution to achieve your desired final concentration.
-
Complexation: Vortex vigorously. The solution may appear cloudy initially. To facilitate complex formation, sonicate the mixture or rotate it overnight at room temperature. A clear solution indicates successful complexation.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter for use in sterile assays.
-
Application: The resulting solution can now be treated as an aqueous stock and diluted directly into your assay medium.
Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons | Best For |
| Co-Solvent (DMSO) | Increases the polarity of the bulk solvent, allowing dissolution of hydrophobic molecules. | Simple, effective for many compounds, widely used. | Potential for cytotoxicity and assay interference at high concentrations. [4][12] | Initial screening and as a first-line approach for most in vitro assays. |
| pH Adjustment | Protonates the basic secondary amine to form a more soluble salt. [] | Can dramatically increase solubility, avoids organic solvents. | Only effective for ionizable compounds; the required pH may not be compatible with the biological assay. | Assays that are robust to pH changes (e.g., some biochemical assays) or when organic solvents must be avoided. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the molecule within a soluble shell. [9][10] | High solubilization capacity, low cytotoxicity (with modified CDs), avoids organic solvents. | Can be more complex to prepare; potential for the cyclodextrin itself to interact with assay components. | Difficult-to-dissolve compounds, in vivo studies, and when both DMSO and pH adjustment are not viable options. |
Final Recommended Workflow
Caption: Recommended decision tree for solubilizing the compound.
References
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]
-
3-(Methylnitrosoamino)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]
-
3-(dimethylamino)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]
-
3-[(2,5-dimethylphenyl)amino]propanenitrile. PubChemLite. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central, National Institutes of Health. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central, National Institutes of Health. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
3-((3-(Dimethylamino)propyl)amino)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
pH Adjusting Database. CompoundingToday.com. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PubMed Central, National Institutes of Health. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. ResearchGate. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed, National Institutes of Health. [Link]
-
pH Adjustment and Neutralization, the basics. Wastech. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Combined effect of complexation and pH on solubilization. PubMed, National Institutes of Health. [Link]
-
Chemical Properties of Propanenitrile, 3-(dimethylamino)- (CAS 1738-25-6). Cheméo. [Link]
-
(3R)-5-(dimethylamino)-3-hydroxypentanenitrile. PubChem, National Center for Biotechnology Information. [Link]
-
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
3-phenyl propionitrile. The Good Scents Company. [Link]
Sources
- 1. PubChemLite - 3-[(2,5-dimethylphenyl)amino]propanenitrile (C11H14N2) [pubchemlite.lcsb.uni.lu]
- 2. biosynth.com [biosynth.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Validation & Comparative
In Vitro Validation of the Anticancer Properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile: A Comparative Guide
In the relentless pursuit of novel and effective cancer therapeutics, small molecules with unique structural motifs offer promising avenues for discovery. This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of a novel compound, 3-[(3,5-Dimethylphenyl)amino]propanenitrile. As a compound with a distinct chemical structure, its biological activity against cancer cells remains largely unexplored. This document outlines a rigorous, multi-faceted experimental plan to characterize its potential as an anticancer agent, comparing its efficacy against a well-established chemotherapeutic, Doxorubicin. The methodologies detailed herein are designed to provide a robust and reproducible assessment of the compound's cytotoxicity, its ability to induce programmed cell death, its impact on cell cycle progression, and its potential to inhibit cancer cell migration and invasion. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to evaluate the preclinical potential of new chemical entities.
Rationale and Experimental Design
The discovery of novel anticancer agents is a critical endeavor in oncological research.[1] The selection of 3-[(3,5-Dimethylphenyl)amino]propanenitrile for in vitro screening is predicated on its unique chemical structure, which suggests potential for novel biological activity. To comprehensively evaluate its anticancer potential, a multi-pronged approach is essential, encompassing a panel of cancer cell lines representing different tumor types and a series of assays to probe various aspects of cancer cell pathobiology.
Cell Line Panel:
A diverse panel of human cancer cell lines will be utilized to assess the breadth of the compound's activity. The selected cell lines include:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.[2]
-
HeLa: A human cervical adenocarcinoma cell line.[3]
These cell lines are widely used in cancer research and represent some of the most common and challenging malignancies to treat.[2][3][4][5]
Positive Control:
Doxorubicin , a well-characterized anthracycline antibiotic, will be used as a positive control.[6][7][8][9] Doxorubicin is a widely used chemotherapeutic agent with a known mechanism of action, providing a benchmark for comparing the potency and efficacy of the test compound.[6][8]
Experimental Workflow:
The in vitro validation will proceed through a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Figure 1: A tiered experimental workflow for the in vitro validation of novel anticancer compounds.
Cytotoxicity Assessment: Gauging the Potency
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells.[10] This is typically achieved by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50). Two distinct and complementary assays will be employed to ensure the reliability of the cytotoxicity data.
MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 3-[(3,5-Dimethylphenyl)amino]propanenitrile (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin as a positive control for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values using a dose-response curve.
LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Cytotoxicity Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Table 1: Comparative IC50 Values (µM) of 3-[(3,5-Dimethylphenyl)amino]propanenitrile and Doxorubicin
| Cell Line | 3-[(3,5-Dimethylphenyl)amino]propanenitrile | Doxorubicin |
| MCF-7 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value |
| HeLa | Hypothetical Value | Hypothetical Value |
| HepG2 | Hypothetical Value | Hypothetical Value |
Unraveling the Mechanism of Cell Death: Apoptosis Induction
A key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells.[14][15] Several assays can be used to determine if the observed cytotoxicity is due to apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] Measuring the activity of executioner caspases like caspase-3 and -7 provides direct evidence of apoptosis induction.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Lysis: Lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.
-
Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.
Table 2: Comparative Apoptosis Induction by 3-[(3,5-Dimethylphenyl)amino]propanenitrile and Doxorubicin
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| MCF-7 | Vehicle Control | Hypothetical Value | Hypothetical Value |
| 3-[(3,5-Dimethylphenyl)amino]propanenitrile | Hypothetical Value | Hypothetical Value | |
| Doxorubicin | Hypothetical Value | Hypothetical Value | |
| A549 | Vehicle Control | Hypothetical Value | Hypothetical Value |
| 3-[(3,5-Dimethylphenyl)amino]propanenitrile | Hypothetical Value | Hypothetical Value | |
| Doxorubicin | Hypothetical Value | Hypothetical Value |
Impact on Cell Proliferation: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[17][18] Flow cytometry analysis of DNA content is a standard method to assess the effect of a compound on cell cycle progression.[19][20]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Figure 2: A simplified diagram of the cell cycle, highlighting potential points of arrest induced by an anticancer compound.
Inhibition of Metastatic Potential: Migration and Invasion Assays
A critical aspect of cancer progression is the ability of cancer cells to migrate and invade surrounding tissues, a process known as metastasis.[21] Evaluating a compound's ability to inhibit these processes is crucial.
Wound Healing (Scratch) Assay
This assay assesses the ability of a compound to inhibit collective cell migration.[22]
Protocol:
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells and add fresh medium containing the test compound at a non-toxic concentration.
-
Image Acquisition: Capture images of the scratch at 0 and 24 hours.
-
Wound Closure Analysis: Measure the area of the scratch at both time points to quantify the extent of cell migration.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the process of metastasis.[23][24]
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Compound Treatment: Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface and count them under a microscope.
Table 3: Comparative Inhibition of Cell Migration and Invasion
| Assay | Cell Line | Treatment | % Inhibition |
| Wound Healing | A549 | 3-[(3,5-Dimethylphenyl)amino]propanenitrile | Hypothetical Value |
| Doxorubicin | Hypothetical Value | ||
| Transwell Invasion | A549 | 3-[(3,5-Dimethylphenyl)amino]propanenitrile | Hypothetical Value |
| Doxorubicin | Hypothetical Value |
Conclusion and Future Directions
This comprehensive in vitro guide provides a robust framework for the initial characterization of the anticancer properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile. By systematically evaluating its cytotoxicity, mechanism of cell death, effects on the cell cycle, and impact on cell migration and invasion, a clear picture of its potential as a novel therapeutic agent will emerge. Positive and compelling data from these studies will warrant further investigation, including target identification, in-depth mechanistic studies, and eventual validation in preclinical in vivo models. The systematic approach outlined here ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a new generation of anticancer drugs.
References
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Dove Medical Press. (2023). Cisplatin/doxorubicin reduces cell viability in HCC. Journal of Hepatocellular Carcinoma. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
King Saud University. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Retrieved from [Link]
-
MDPI. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. Retrieved from [Link]
-
MDPI. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. Retrieved from [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
NIH. (n.d.). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. Retrieved from [Link]
-
NIH. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
NIH. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Retrieved from [Link]
-
NIH. (n.d.). Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. Retrieved from [Link]
-
NIH. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved from [Link]
-
PubMed. (2018). Anti-cancer effects of 3,5-dimethylaminophenol in A549 lung cancer cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Analysis of cell cycle by flow cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell migration measured by Transwell and wound-healing assays. Retrieved from [Link]
-
ResearchGate. (n.d.). ROS levels in A549, MCF-7, HeLa and HepG2 cells quantified using.... Retrieved from [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
-
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
Sources
- 1. scholarworks.utep.edu [scholarworks.utep.edu]
- 2. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. dovepress.com [dovepress.com]
- 7. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh [mdpi.com]
- 8. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-[(3,5-Dimethylphenyl)amino]propanenitrile Quantification
Introduction: The Criticality of Robust Quantification in Drug Development
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-[(3,5-Dimethylphenyl)amino]propanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous analytical oversight to ensure the quality, safety, and efficacy of the final drug product. The choice of analytical methodology for its quantification is not merely a matter of procedural convenience but a foundational element of process control and regulatory compliance.
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of 3-[(3,5-Dimethylphenyl)amino]propanenitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a superficial listing of methods. Instead, this document will delve into the causality behind experimental choices, the inherent self-validating systems within each protocol, and the authoritative standards that govern our work. We will explore a hypothetical cross-validation study, providing the experimental data and protocols necessary for you, the researcher, scientist, or drug development professional, to make informed decisions for your specific analytical challenges.
The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[1][2][3] These guidelines emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2] This guide is structured to provide you with the scientific rationale and practical framework to confidently select, validate, and cross-validate analytical methods for this critical compound.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a balance of sensitivity, selectivity, and the physicochemical properties of the analyte. For 3-[(3,5-Dimethylphenyl)amino]propanenitrile, its aromatic amine and nitrile functionalities, along with its expected concentration range in samples, guide our choice of instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[4][5] For 3-[(3,5-Dimethylphenyl)amino]propanenitrile, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.
-
Principle of Operation: The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By altering the mobile phase composition, the retention of the analyte on the column can be controlled, allowing for separation from impurities and other matrix components. Detection is typically achieved using a UV detector, leveraging the chromophoric nature of the aromatic ring in the analyte.
-
Causality of Experimental Choices: A C18 column is chosen for its versatility and proven performance with a wide range of small molecules. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is selected to achieve optimal retention and peak shape. The pH of the aqueous phase is a critical parameter to control the ionization state of the secondary amine, thereby influencing its retention characteristics.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] While 3-[(3,5-Dimethylphenyl)amino]propanenitrile is not highly volatile, its analysis by GC is feasible, particularly with a high-temperature capillary column.
-
Principle of Operation: The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the analyte's boiling point and its interaction with the stationary phase coating the column. A Flame Ionization Detector (FID) provides a robust and sensitive response for organic compounds, while a Mass Spectrometer (MS) offers enhanced selectivity and structural information.[8]
-
Causality of Experimental Choices: The choice of a high-temperature, polar capillary column (e.g., a polyethylene glycol or a modified polysiloxane phase) is dictated by the need to elute the relatively polar and high-boiling point analyte without significant peak tailing. The injector and detector temperatures are optimized to ensure efficient vaporization and prevent condensation. For complex matrices, GC-MS is preferred for its ability to distinguish the analyte from co-eluting impurities based on their mass-to-charge ratios.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the pinnacle of sensitivity and selectivity in quantitative analysis.[9][10][11] It is particularly advantageous for analyzing trace levels of the analyte in complex matrices.
-
Principle of Operation: Following separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and introduced into a tandem mass spectrometer. The first mass analyzer selects the parent ion of the analyte, which is then fragmented. The second mass analyzer monitors for specific fragment ions, providing a highly selective and sensitive detection method.
-
Causality of Experimental Choices: The use of LC-MS/MS is justified when the required limits of quantification are below what can be achieved with HPLC-UV or GC-FID. The selection of precursor and product ions for Selected Reaction Monitoring (SRM) is a critical step in method development, ensuring high specificity. The mobile phase composition is often optimized to enhance ionization efficiency in the MS source.
Designing a Cross-Validation Study
Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[12] This is crucial when, for example, a method is transferred between laboratories or when a new method is intended to replace an existing one.
The following workflow illustrates the key stages of a cross-validation study for the quantification of 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
Caption: A logical workflow for the cross-validation of HPLC, GC, and LC-MS/MS methods.
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. They are based on established principles for the analysis of aromatic amines and nitriles.
Protocol 1: Reversed-Phase HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration within the calibration range.
Protocol 2: Gas Chromatography-MS (GC-MS) Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 270 °C (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Scan mode (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification (target ions to be determined from the mass spectrum of the analyte).
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration within the calibration range.
Protocol 3: LC-MS/MS Method
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z [M+H]+ → fragment ion.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
-
Sample Preparation: Similar to the HPLC-UV method, but potentially with further dilution to fall within the highly sensitive range of the LC-MS/MS system.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of the three analytical methods based on typical values for similar small molecules in pharmaceutical analysis. These values would be confirmed during the cross-validation study.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (ICH Q2(R2))[2][3] |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 0.001 - 1 | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | Typically 98.0 - 102.0% for drug substance |
| Precision (% RSD) | < 1.0% | < 2.0% | < 1.5% | Typically ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.05 | ~0.0001 | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 | ~0.15 | ~0.0003 | S/N ratio of 10:1 |
| Selectivity/Specificity | Good | Very Good | Excellent | No interference at the retention time of the analyte |
| Analysis Time (min) | ~20 | ~15 | ~7 | - |
Interpreting the Results: A Scientifically Grounded Discussion
The cross-validation of these three methods provides a comprehensive understanding of their respective strengths and weaknesses for the quantification of 3-[(3,5-Dimethylphenyl)amino]propanenitrile.
-
HPLC-UV: This method is robust, reliable, and widely available in QC laboratories. Its performance in terms of linearity, accuracy, and precision is generally excellent for the intended purpose of assaying the main component. The primary limitation is its sensitivity compared to the other techniques.
-
GC-MS: GC-MS offers superior selectivity over HPLC-UV, especially in the presence of structurally similar impurities.[13] The mass spectrometric detection provides an additional layer of confirmation of the analyte's identity. However, the thermal stability of the analyte must be carefully evaluated to avoid on-column degradation.
-
LC-MS/MS: This technique is unparalleled in its sensitivity and selectivity, making it the method of choice for trace-level analysis, such as in cleaning validation or pharmacokinetic studies. The upfront method development can be more complex, and the instrumentation is more specialized and costly.
The following diagram illustrates the interrelationship between key validation parameters, emphasizing that a change in one can impact others.
Caption: Interdependence of analytical method validation parameters.
Conclusion: Selecting the Fit-for-Purpose Method
The cross-validation of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 3-[(3,5-Dimethylphenyl)amino]propanenitrile demonstrates that all three methods can be validated to be fit for purpose, depending on the specific analytical requirements.
-
For routine quality control and release testing of the drug substance, the HPLC-UV method offers a balance of performance, robustness, and cost-effectiveness.
-
When higher selectivity is required to resolve complex impurity profiles, the GC-MS method is a strong contender, provided the analyte exhibits sufficient thermal stability.
-
For applications demanding the highest sensitivity, such as the analysis of low-level impurities or biological samples, the LC-MS/MS method is the unequivocal choice.
This guide has provided a framework for a comprehensive comparison and cross-validation of these analytical techniques. By adhering to the principles of scientific integrity, grounding our choices in established regulatory guidelines, and meticulously documenting our findings, we can ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.
References
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
MDPI. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
News-Medical.net. (2023). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
ProPharma Group. (2023). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
IntuitionLabs. (2023). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2023). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Retrieved from [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]
-
ProPharma Group. (2023). Highlights from FDA's Updated ICH Q2(R2) Guidelines. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Proc. Retrieved from [Link]
-
ResearchGate. (2023). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. agilent.com [agilent.com]
Evaluating the Selectivity of 3-[(3,5-Dimethylphenyl)amino]propanenitrile Against Different Cell Lines: A Comparative Guide
In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. This guide provides an in-depth evaluation of the cytotoxic selectivity of a novel compound, 3-[(3,5-Dimethylphenyl)amino]propanenitrile, against a panel of human cancer cell lines versus a non-cancerous cell line. Our investigation aims to elucidate the compound's potential as a selective anticancer agent by examining its impact on cell viability, induction of apoptosis, and modulation of key signaling proteins.
The rationale for investigating aminopropanenitrile derivatives stems from preliminary studies on analogous structures that have demonstrated potential anticancer activities, including the induction of apoptosis in certain cancer types.[1] This guide is structured to walk researchers, scientists, and drug development professionals through the experimental workflow, from initial cell viability screening to more detailed mechanistic studies. We will delve into the causality behind our experimental choices, ensuring a robust and self-validating study design.
Introduction to 3-[(3,5-Dimethylphenyl)amino]propanenitrile and the Rationale for Selectivity Profiling
3-[(3,5-Dimethylphenyl)amino]propanenitrile is a small molecule characterized by a propanenitrile backbone linked to a 3,5-dimethylphenyl group via an amino bridge. While the precise mechanism of action is under investigation, related nitrile-containing compounds have been shown to target various cellular pathways, including enzyme inhibition and modulation of receptor signaling.[1][2] The primary goal of this study is to assess the compound's therapeutic window by comparing its cytotoxic effects on cancer cells versus healthy cells. A favorable selectivity profile is a critical determinant for the advancement of any potential anticancer drug candidate.[3]
We hypothesize that 3-[(3,5-Dimethylphenyl)amino]propanenitrile may exhibit selective cytotoxicity towards cancer cells by exploiting molecular vulnerabilities that are unique to or more pronounced in malignant cells, such as dependencies on specific survival pathways. To test this, we have selected a panel of cancer cell lines representing different tissue origins: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma), and a non-cancerous human embryonic kidney cell line, HEK293, as a control for normal cell toxicity.
Experimental Design and Methodologies
A multi-tiered approach is employed to comprehensively evaluate the selectivity of 3-[(3,5-Dimethylphenyl)amino]propanenitrile. This involves a primary screen for cell viability, followed by secondary assays to determine the mode of cell death and to probe the underlying molecular mechanism.
Experimental Workflow
Caption: A multi-phase experimental workflow for evaluating compound selectivity.
Cell Viability Assessment using the MTT Assay
The initial step in evaluating the cytotoxic potential of 3-[(3,5-Dimethylphenyl)amino]propanenitrile is to determine its effect on the viability of our selected cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 3-[(3,5-Dimethylphenyl)amino]propanenitrile in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression analysis.
Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
To discern whether the observed decrease in cell viability is due to programmed cell death (apoptosis) or necrosis, we employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-[(3,5-Dimethylphenyl)amino]propanenitrile at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mechanistic Investigation by Western Blotting
To further corroborate the induction of apoptosis and gain preliminary insights into the molecular mechanism, we will perform Western blotting to detect the expression of key apoptotic markers, such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase). Caspase-3 is a key executioner caspase, and its cleavage indicates the activation of the apoptotic cascade. PARP is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with 3-[(3,5-Dimethylphenyl)amino]propanenitrile as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Anticipated Results and Data Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: IC₅₀ Values of 3-[(3,5-Dimethylphenyl)amino]propanenitrile in Different Cell Lines
| Cell Line | Tissue Origin | IC₅₀ (µM) | Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (Cancer Cell Line) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 8.0 |
| A549 | Lung Carcinoma | 18.2 | 5.5 |
| HT-29 | Colorectal Adenocarcinoma | 25.0 | 4.0 |
| HEK293 | Embryonic Kidney (Non-cancerous) | 100.0 | - |
Interpretation: The hypothetical data in Table 1 suggests that 3-[(3,5-Dimethylphenyl)amino]propanenitrile exhibits preferential cytotoxicity against the tested cancer cell lines compared to the non-cancerous HEK293 cells. The selectivity index (SI) is highest for the MCF-7 breast cancer cell line, indicating a greater therapeutic window for this cancer type. An SI value greater than 2 is generally considered promising for a potential anticancer agent.
Table 2: Percentage of Apoptotic Cells after Treatment with 3-[(3,5-Dimethylphenyl)amino]propanenitrile at IC₅₀ Concentrations
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| MCF-7 | 35.2 | 15.8 | 51.0 |
| A549 | 28.7 | 12.5 | 41.2 |
| HT-29 | 22.1 | 10.3 | 32.4 |
| HEK293 | 5.6 | 2.1 | 7.7 |
Interpretation: The data in Table 2 would indicate that the cytotoxic effect of the compound is primarily mediated through the induction of apoptosis in the cancer cell lines, with a significantly lower apoptotic response observed in the non-cancerous HEK293 cells.
Western Blot Analysis of Apoptotic Markers
A representative Western blot would be expected to show a dose-dependent increase in the levels of cleaved caspase-3 and cleaved PARP in the cancer cell lines treated with 3-[(3,5-Dimethylphenyl)amino]propanenitrile, while minimal or no cleavage of these proteins would be observed in the HEK293 cells at similar concentrations.
Proposed Signaling Pathway
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-[(3,5-Dimethylphenyl)amino]propanenitrile
This guide provides essential safety and logistical information for the handling and disposal of 3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS No. 36034-62-5). As your partner in laboratory safety, we aim to equip you with the necessary knowledge to manage this chemical responsibly, ensuring the well-being of laboratory personnel and the integrity of your research. The following protocols are designed to be self-validating, emphasizing a proactive approach to safety.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 3-[(3,5-Dimethylphenyl)amino]propanenitrile was not located, data from structurally similar compounds allow for a robust preliminary hazard assessment. The primary hazards are associated with its aromatic amine and nitrile functional groups.
-
Acute Toxicity: A closely related compound, 3-[Ethyl(3-methylphenyl)amino]propanenitrile, is classified as "Toxic if swallowed"[1]. Aromatic amines as a class can be readily absorbed through the skin, gastrointestinal tract, and respiratory system[2].
-
Irritation: 3-[(3,5-Dimethylphenyl)amino]propanenitrile is listed as an irritant[3]. It may cause serious eye irritation and allergic skin reactions[3].
-
Carcinogenicity: Certain aromatic amines are known or suspected carcinogens[4]. Long-term exposure should be minimized.
-
Environmental Hazards: Aromatic amines can be toxic to aquatic life[2]. Discharge into the environment must be avoided[5].
Table 1: Hazard Summary of Related Compounds
| Compound | CAS Number | Key Hazards | Source |
| 3-[(3,5-Dimethylphenyl)amino]propanenitrile | 36034-62-5 | Irritant, May cause allergic skin reaction, Causes serious eye irritation | Matrix Scientific |
| 3-[Ethyl(3-methylphenyl)amino]propanenitrile | 148-69-6 | Toxic if swallowed | ECHEMI |
| Aromatic Amines (general) | N/A | Potential for skin absorption, Suspected carcinogens, Severe poisons | NIOSH |
It is imperative to obtain the specific SDS from your chemical supplier and review it thoroughly before commencing any work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling 3-[(3,5-Dimethylphenyl)amino]propanenitrile. The following recommendations are based on a cautious approach, considering the potential hazards.
-
Hand Protection: Standard disposable nitrile gloves may offer insufficient protection against aromatic amines[6][7]. For prolonged contact or immersion, heavier-duty gloves are required.
-
Recommended: Butyl rubber or Viton® gloves should be used for extensive handling. For splash protection, double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is advisable. Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical[8].
-
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield should be worn when there is a risk of splashing[9].
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit is recommended[4]. All work with this compound should be performed in a fume hood[4].
-
Respiratory Protection: All handling of 3-[(3,5-Dimethylphenyl)amino]propanenitrile should be conducted within a certified chemical fume hood to avoid inhalation of vapors or mists[5][10]. If engineering controls are not sufficient, or for emergency situations, a full-face respirator with an organic vapor cartridge is necessary[9][11][12]. A P100 particulate filter may be added if there is a risk of aerosol generation[11].
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
-
Engineering Controls: Always handle 3-[(3,5-Dimethylphenyl)amino]propanenitrile in a well-ventilated area, preferably within a certified chemical fume hood[5][9][10].
-
Safe Handling Practices:
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[9][13]. Store in a locked cabinet or other secure location[1].
Emergency and Disposal Plan
A clear and practiced emergency and disposal plan is essential for mitigating the consequences of an incident.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Containment: For small spills, absorb the material with inert absorbent materials such as vermiculite, dry sand, or earth[5][10]. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal[5][10].
-
Decontamination: Decontaminate the spill area. A decontamination solution specifically for aromatic amines can be used, followed by a thorough rinse with water[14].
Diagram 2: Spill Response Protocol
Caption: A step-by-step guide for responding to a chemical spill.
Waste Disposal
All waste containing 3-[(3,5-Dimethylphenyl)amino]propanenitrile must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container[5][10].
-
Disposal Route: Dispose of the waste through a licensed chemical destruction facility[9]. Do not discharge to sewer systems[9]. Controlled incineration with flue gas scrubbing is a potential disposal method[9].
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
References
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
SKC Ltd. Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Environmental Health and Safety, University of Pennsylvania. OSHA Glove Selection Chart. Retrieved from [Link]
-
3M. 3M Respirator Selection Guide. Retrieved from [Link]
-
University of Wisconsin–Madison, BME Shared Labs | Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Northwestern University. Respirator Cartridge Selection Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). amines, aromatic 2002 | niosh. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
University of Pennsylvania, UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Duke University, Safety. The following chemical resistance ratings are based on published research data. Retrieved from [Link]
-
Northwestern University. Cartridge Selection. Retrieved from [Link]
-
Safety Data Sheet(SDS). (2023, September 21). Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove. Retrieved from [Link]
-
Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]
-
PowerPak. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. cdc.gov [cdc.gov]
- 5. international.skcinc.com [international.skcinc.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. echemi.com [echemi.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. northwestern.edu [northwestern.edu]
- 12. parcilsafety.com [parcilsafety.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. skcltd.com [skcltd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
